molecular formula C16H15N5O B5119202 N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide

货号 B5119202
分子量: 293.32 g/mol
InChI 键: JPKMYXKUHKUHPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer, inflammation, and autoimmune disorders.

科学研究应用

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. In cancer, it has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer, by blocking the JAK2/STAT3 pathway. It has also demonstrated synergistic effects with chemotherapy and radiation therapy. In inflammation, N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting its potential use in the treatment of inflammatory diseases. In autoimmune disorders, N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to suppress the activation and proliferation of autoimmune T cells and reduce the severity of disease in animal models.

作用机制

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide inhibits the JAK2/STAT3 pathway by binding to the ATP-binding site of JAK2 and preventing its activation and subsequent phosphorylation of STAT3. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways. In addition, N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, it inhibits cell growth and survival, induces apoptosis and cell cycle arrest, and enhances the sensitivity to chemotherapy and radiation therapy. In inflammatory cells, it reduces the production of pro-inflammatory cytokines and chemokines, and suppresses the activation and proliferation of immune cells. In animal models of autoimmune disorders, it reduces the severity of disease and improves clinical symptoms.

实验室实验的优点和局限性

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the JAK2/STAT3 pathway, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity and good pharmacokinetic properties. However, it also has some limitations, such as its limited solubility in aqueous solutions, which may require the use of organic solvents or formulation strategies, and its potential off-target effects on other signaling pathways, which may require careful dose optimization and specificity testing.

未来方向

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has several potential future directions for research and development. One area of interest is the identification of biomarkers that can predict response to N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide in cancer patients, which may help to personalize treatment and improve clinical outcomes. Another area of interest is the combination of N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide with other targeted therapies or immunotherapies, which may enhance its anti-tumor effects and overcome resistance mechanisms. Additionally, the development of more potent and selective JAK2/STAT3 inhibitors based on the structure of N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide may lead to the discovery of new therapeutic agents for cancer, inflammation, and autoimmune disorders.

合成方法

The synthesis of N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide involves several steps, including the reaction of 2,6-dichloropyrazine with 3-(1H-pyrazol-3-yl)aniline to form 6-(3-(1H-pyrazol-3-yl)phenyl)-2-pyrazinecarbonitrile, which is then converted to the carboxamide derivative by reaction with dimethylamine and subsequent hydrolysis. The final product is obtained after purification by column chromatography and recrystallization.

属性

IUPAC Name

N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21(2)16(22)15-10-17-9-14(19-15)12-5-3-4-11(8-12)13-6-7-18-20-13/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKMYXKUHKUHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=CN=C1)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。